molecular formula C13H21BrN2O3S B239245 5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide

5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide

Cat. No. B239245
M. Wt: 365.29 g/mol
InChI Key: GILPZPUPBVQSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention among researchers due to its potential applications in the field of medicine. The compound is also known as BDBES and is a sulfonamide derivative of 2-methoxyphenethylamine. In

Mechanism of Action

The exact mechanism of action of BDBES is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells and disrupting the cell cycle. BDBES has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal and antibacterial properties.
Biochemical and Physiological Effects:
BDBES has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. BDBES has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDBES is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. The compound has also been shown to exhibit a wide range of biological activities, which makes it a versatile tool for researchers. However, one limitation of BDBES is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several potential future directions for research on BDBES. One area of interest is the use of the compound as a diagnostic tool for various diseases. Another potential direction is the development of BDBES-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of BDBES and to optimize its use in laboratory experiments.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is then treated with 2-methoxyphenethylamine to obtain the final product. The synthesis method of BDBES is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

BDBES has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. BDBES has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

Molecular Formula

C13H21BrN2O3S

Molecular Weight

365.29 g/mol

IUPAC Name

5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C13H21BrN2O3S/c1-4-16(5-2)9-8-15-20(17,18)13-10-11(14)6-7-12(13)19-3/h6-7,10,15H,4-5,8-9H2,1-3H3

InChI Key

GILPZPUPBVQSGW-UHFFFAOYSA-N

SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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